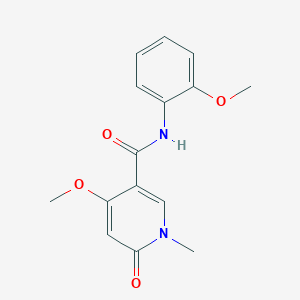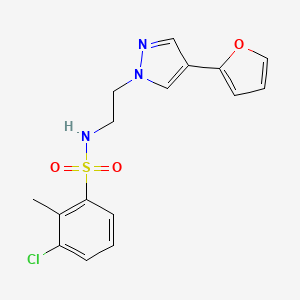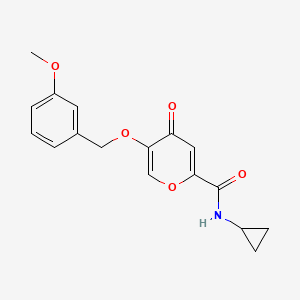![molecular formula C19H21N7 B2362436 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380173-06-6](/img/structure/B2362436.png)
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine, also known as PP2, is a small molecule inhibitor that has been extensively used in scientific research. PP2 is a potent and selective inhibitor of Src-family kinases, which are involved in the regulation of cell growth, differentiation, and survival.
作用機序
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine works by binding to the ATP-binding site of Src-family kinases, thereby inhibiting their activity. Src-family kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of Src-family kinases, this compound can block the growth and proliferation of cancer cells and modulate synaptic plasticity and immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, this compound can modulate synaptic plasticity and memory formation by regulating the activity of Src-family kinases. In immune cells, this compound can inhibit the production of cytokines and chemokines, leading to the modulation of immune cell function.
実験室実験の利点と制限
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of Src-family kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are some limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in scientific research. One area of interest is the development of more potent and selective inhibitors of Src-family kinases, which could be used to study the role of these kinases in greater detail. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, this compound could be used to study the role of Src-family kinases in other cellular processes, such as cell migration and invasion.
合成法
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can be synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-2-chloro-pyrimidine with 4-(6-pyridin-3-ylpyridazin-3-yl)piperazine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of Src-family kinases, which are overexpressed in many types of cancer. This compound has also been used to study the role of Src-family kinases in synaptic plasticity and memory formation in the brain. In addition, this compound has been used to investigate the role of Src-family kinases in immune cell signaling and function.
特性
IUPAC Name |
4,6-dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-12-15(2)22-19(21-14)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-3-7-20-13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOGOHXAJHVNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)
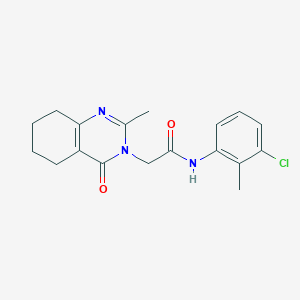
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
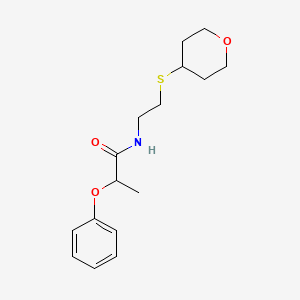
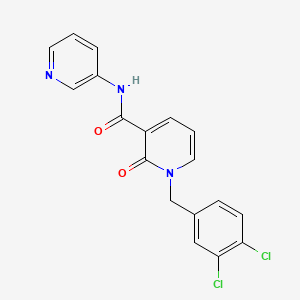
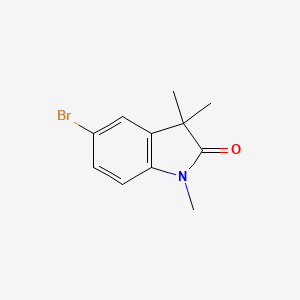
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
